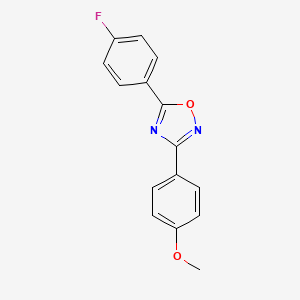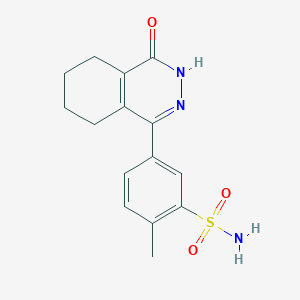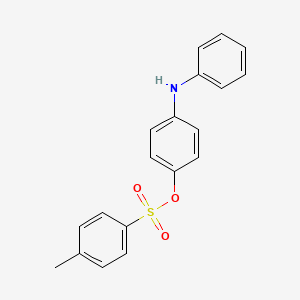
5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as FMOC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry.
Scientific Research Applications
Antimicrobial and Antitubercular Properties
A variety of 1,3,4-oxadiazole derivatives, including those similar to 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, have been synthesized and shown to possess antimicrobial and antitubercular properties. These compounds were effective against a range of bacterial strains, including E. coli, P. aeruginosa, S. aureus, and M. tuberculosis, demonstrating their potential as therapeutic agents in treating bacterial infections and tuberculosis (Shingare et al., 2018).
Tubulin Inhibition and Cytostatic Properties
Diaryl 5-amino-1,2,4-oxadiazoles, closely related to the compound of interest, have been identified as potent tubulin inhibitors. These compounds show a strong correlation between tubulin binding and cytostatic properties, making them potential candidates for cancer treatment (Gakh et al., 2013).
Anti-inflammatory and Analgesic Properties
Oxadiazole derivatives, including those similar to the target compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant activity in in vivo tests, highlighting their potential as anti-inflammatory and analgesic agents (Dinesha et al., 2016).
Antifungal and Antioxidant Activities
Some oxadiazole derivatives, closely related to 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, have shown promising antifungal and antioxidant activities. These compounds could be useful in developing new treatments for fungal infections and oxidative stress-related conditions (Koçyiğit-Kaymakçıoğlu et al., 2012).
Optical Nonlinearity and Optoelectronic Applications
1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, similar to the compound , have been explored for their optical nonlinearity, which is significant for optoelectronic applications. These compounds have potential uses in the field of optoelectronics, especially in optical limiting applications (Chandrakantha et al., 2011).
Insecticidal Activity
Some 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups have demonstrated insecticidal activity against crop pests. This suggests potential agricultural applications for controlling pest populations (Mohan et al., 2004).
Corrosion Inhibition Properties
Derivativesof 1,3,4-oxadiazole have been studied as corrosion inhibitors for mild steel in sulfuric acid media. Compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have demonstrated high efficiency, exceeding 96% at certain concentrations, indicating their potential as effective corrosion inhibitors in industrial applications (Bouklah et al., 2006).
Luminescence and Optical Properties
Studies on 5-aryl-3-methyl-1,2,4-oxadiazoles, which are structurally related to the target compound, have revealed interesting luminescence properties. These compounds and their zinc(II) and copper(II) chelates exhibit luminescence with potential applications in optical materials and sensors (Mikhailov et al., 2016).
Molecular Docking and Antimicrobial Evaluation
Benzene sulfonamide pyrazole oxadiazole derivatives, similar to the compound , have been synthesized and evaluated for antimicrobial and antitubercular activities. Molecular docking studies against Mycobacterium tuberculosis enzymes suggest their potential as antitubercular agents (Shingare et al., 2022).
properties
IUPAC Name |
5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-19-13-8-4-10(5-9-13)14-17-15(20-18-14)11-2-6-12(16)7-3-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMASLUDIWXPEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B5194512.png)
![5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194517.png)


![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5194545.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B5194559.png)
![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)
![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)